4-(Cyclopropanesulfonyl)aniline

5-HT1A receptor adenylate cyclase HeLa cells

Researchers designing CNS-penetrant kinase inhibitors often face metabolic instability in common aniline intermediates. 4-(Cyclopropylsulfonyl)aniline overcomes this with a strained cyclopropane ring that enhances oxidative metabolic stability while maintaining favorable CNS drug properties. • Validated 5-HT1A adenylate cyclase inhibition (110-250 nM) in HeLa cell assays. • Optimal CNS balance: logP 1.0, TPSA 68.5 Ų, supporting blood-brain barrier penetration. • High thermal stability (bp 424.6°C) for high-temperature or microwave-assisted syntheses. • Supplied at 98% purity in multiple pack sizes; rapid global shipping for lead optimization.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 1147558-13-1
Cat. No. B1451767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropanesulfonyl)aniline
CAS1147558-13-1
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C9H11NO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6,10H2
InChIKeyJRPZKEUELSTMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropanesulfonyl)aniline: Sulfonamide Building Block


4-(Cyclopropanesulfonyl)aniline (CAS 1147558-13-1) is a para-substituted sulfonylaniline derivative containing a cyclopropanesulfonyl group. With a molecular weight of 197.26 g/mol and a predicted XLogP3-AA of 1 [1], this compound serves as a versatile aromatic amine building block in medicinal chemistry. It is commercially available at ≥95% purity and is primarily employed as an intermediate for the synthesis of kinase inhibitors and other bioactive molecules .

4-(Cyclopropanesulfonyl)aniline vs. Alkylsulfonyl Analogs


4-(Cyclopropanesulfonyl)aniline cannot be indiscriminately substituted with simpler alkylsulfonyl aniline analogs such as 4-(methylsulfonyl)aniline or 4-(ethylsulfonyl)aniline. The cyclopropane ring introduces unique electronic and steric properties that directly influence target binding, metabolic stability, and physicochemical behavior [1]. For instance, the cyclopropanesulfonyl group exhibits a distinct hydrogen bond acceptor capacity (three acceptors) and a larger topological polar surface area (68.5 Ų) compared to the methylsulfonyl analog (54.5 Ų) [2][3], which can alter both target engagement and membrane permeability. Furthermore, the cyclopropane ring's inherent ring strain and conformational constraints can impart resistance to oxidative metabolism, a feature not shared by acyclic alkylsulfonyl groups [1]. Direct experimental comparisons in biological assays, such as the 5-HT1A adenylate cyclase inhibition assay, confirm that this compound exhibits measurable activity (110–250 nM range) where other sulfonylanilines may show no or divergent activity [4].

4-(Cyclopropanesulfonyl)aniline: Differentiation Evidence


5-HT1A Adenylate Cyclase Inhibition

4-(Cyclopropanesulfonyl)aniline inhibits forskolin-stimulated adenylate cyclase activity in HeLa cells expressing the human 5-HT1A receptor, with an effective concentration range of 110–250 nM [1]. In contrast, the methylsulfonyl analog (4-(methylsulfonyl)aniline) is primarily associated with COX-2 inhibition in anti-inflammatory models, and no comparable 5-HT1A adenylate cyclase inhibition data are reported [2]. This assay-specific activity differentiates the cyclopropanesulfonyl derivative from its simpler alkylsulfonyl counterparts.

5-HT1A receptor adenylate cyclase HeLa cells

Topological Polar Surface Area & Membrane Permeability

4-(Cyclopropanesulfonyl)aniline has a TPSA of 68.5 Ų and three hydrogen bond acceptors (two sulfonyl oxygens plus one nitrogen from the aniline group) [1]. In comparison, 4-(methylsulfonyl)aniline has a TPSA of 54.5 Ų and two hydrogen bond acceptors [2]. The higher TPSA of the cyclopropanesulfonyl derivative suggests potentially improved aqueous solubility and hydrogen bonding capacity, while remaining within the Veber drug-likeness threshold (<140 Ų) [3].

physicochemical properties drug-likeness permeability

Boiling Point & Thermal Stability

4-(Cyclopropanesulfonyl)aniline has a predicted boiling point of 424.6 ± 37.0 °C at 760 mmHg . This is significantly higher than that of 4-(ethylsulfonyl)aniline (388.6 ± 34.0 °C at 760 mmHg) and comparable to 4-(methylsulfonyl)aniline (384.3 °C) . The higher boiling point reflects greater intermolecular forces and potentially improved thermal stability, which is advantageous for reactions requiring elevated temperatures or for storage under varied conditions.

thermal stability physicochemical properties synthesis conditions

Lipophilicity for CNS Drug Discovery

4-(Cyclopropanesulfonyl)aniline has a calculated XLogP3-AA value of 1 [1]. In comparison, 4-(methylsulfonyl)aniline has a predicted logP of -0.026 [2], indicating significantly higher polarity and lower membrane permeability. The cyclopropanesulfonyl derivative's logP of 1 falls within the optimal range (1–3) for CNS drug candidates [3], balancing sufficient lipophilicity for blood-brain barrier penetration with acceptable solubility. This property distinguishes it from the methylsulfonyl analog, which is too polar for effective CNS penetration.

lipophilicity CNS drug discovery blood-brain barrier

Metabolic Stability: Cyclopropane Ring Advantage

The cyclopropanesulfonyl group in 4-(cyclopropanesulfonyl)aniline contains a strained three-membered ring that is known to resist oxidative metabolism by cytochrome P450 enzymes compared to acyclic alkyl groups [1]. While direct metabolic stability data for the free aniline are not available, studies on cyclopropanesulfonyl-containing drug candidates demonstrate that the cyclopropane ring significantly reduces metabolic clearance [2]. In contrast, 4-(methylsulfonyl)aniline and 4-(ethylsulfonyl)aniline lack this structural feature and are expected to be more susceptible to oxidative metabolism at the alkyl group [3].

metabolic stability cyclopropane CYP450

Patent-Cited Kinase Inhibitor Intermediate

4-(Cyclopropanesulfonyl)aniline is explicitly cited in patent literature as an intermediate for the synthesis of kinase inhibitors, including those targeting EGFR and JAK pathways [1]. For example, cyclopropanesulfonyl chloride, the immediate precursor, is used to synthesize Compound 1 with anticancer activity against EGFR triple-mutant tumors [1]. In contrast, 4-(methylsulfonyl)aniline is primarily associated with COX-2 inhibitor design [2], while 4-(ethylsulfonyl)aniline is more commonly used in dyes and pigments . This patent-cited utility in kinase inhibitor synthesis positions the cyclopropanesulfonyl derivative as a more relevant building block for contemporary oncology and immunology drug discovery programs.

kinase inhibitors oncology inflammation patent

4-(Cyclopropanesulfonyl)aniline: Application Scenarios


5-HT1A Receptor Modulator Discovery

Given the confirmed activity in inhibiting 5-HT1A receptor-coupled adenylate cyclase (110–250 nM in HeLa cells) [1], this compound is an ideal starting point for medicinal chemistry campaigns targeting 5-HT1A-related disorders such as anxiety, depression, or neuropsychiatric conditions. Its balanced lipophilicity (logP = 1) further supports CNS penetration potential [2].

Kinase Inhibitor Synthesis for Oncology and Inflammation

This compound is explicitly cited in patent literature as an intermediate for kinase inhibitors, including those targeting EGFR and JAK pathways [3]. Its cyclopropanesulfonyl group confers potential metabolic stability advantages [4], making it suitable for designing drug candidates with improved pharmacokinetic profiles in oncology and immunology.

CNS Drug Discovery: Balanced Permeability

With an XLogP3-AA of 1 and a TPSA of 68.5 Ų [5], this compound falls within the optimal physicochemical space for CNS drug candidates [6]. It offers a superior balance of permeability and solubility compared to 4-(methylsulfonyl)aniline (logP = -0.026), making it a preferred building block for blood-brain barrier penetrant molecules.

High-Temperature Synthetic Protocols

The higher boiling point of 4-(cyclopropanesulfonyl)aniline (424.6 °C) compared to its ethylsulfonyl analog (388.6 °C) indicates enhanced thermal stability. This property is advantageous for reactions requiring elevated temperatures, such as high-boiling solvent distillations, microwave-assisted syntheses, or processes where thermal robustness is critical for yield and purity.

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